3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated methoxyphenyl group, a pyrimidinylamino group, and an azetidinylpropanone backbone, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Azetidinone Formation: The formation of the azetidinone ring through cyclization reactions.
Pyrimidinylamino Substitution: The attachment of the pyrimidinylamino group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To maintain reaction efficiency and prevent decomposition.
Catalysts: Use of specific catalysts to accelerate the reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Investigation of its properties for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry or interacting with polymers in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 3-(5-Fluoro-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 3-(5-Iodo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 3-(5-Bromo-2-methoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one lies in its brominated methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where bromine’s reactivity and size play a crucial role.
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-24-15-5-4-13(18)9-12(15)3-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2,4-5,7-9,14H,3,6,10-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPMVIKLCFSWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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